Unveiling the Chemical Landscape of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide
Unveiling the Chemical Landscape of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest in various scientific domains. This document collates essential data on its physical and chemical characteristics, details a robust experimental protocol for its synthesis, and elucidates its primary mechanism of biological action.
Core Chemical and Physical Properties
2,6-Di-tert-butyl-4-nitrophenol is a yellow crystalline solid.[1] Its key quantitative properties are summarized in the tables below for ease of reference and comparison.
Table 1: Physical Properties of 2,6-Di-tert-butyl-4-nitrophenol
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁NO₃ | [2] |
| Molecular Weight | 251.32 g/mol | [2] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point | 307 °C | [3] |
| Density | 1.078 g/cm³ | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[1] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2,6-di-tert-butyl-4-nitrophenol | [2] |
| CAS Number | 728-40-5 | [2] |
| PubChem CID | 69765 | [2] |
| InChI | InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | [2] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)--INVALID-LINK--[O-] | [2] |
| Acidity (pKa) | Value available in IUPAC Digitized pKa Dataset | [2] |
Note: While a specific pKa value is not directly available in the immediate literature, the PubChem database indicates its presence in the IUPAC Digitized pKa Dataset.
Experimental Protocols
Synthesis of 2,6-Di-tert-butyl-4-nitrophenol
A common and effective method for the synthesis of 2,6-Di-tert-butyl-4-nitrophenol involves the nitration of 2,6-di-tert-butylphenol (B90309). The following protocol is adapted from a method utilizing a strong acid ion-exchange resin as a catalyst, which offers advantages in terms of reusability and simplified workup.
Materials:
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2,6-di-tert-butylphenol (DTBP)
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Strong acid ion-exchange resin (e.g., Amberlyst 15)
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35% Nitric acid (HNO₃)
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Ethanol (B145695) (for washing)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 2,6-di-tert-butylphenol and the strong acid ion-exchange resin is prepared.
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The flask is cooled to 0-5 °C in an ice bath.
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35% nitric acid is added dropwise to the stirred mixture over a period of approximately one hour, maintaining the temperature between 0-5 °C.
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After the addition is complete, the reaction mixture is allowed to warm to 10 °C and is stirred for an additional hour.
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The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
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Upon completion, the reaction mixture is filtered to remove the ion-exchange resin.
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The filtrate is then washed with deionized water to remove any remaining acid.
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The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product, 2,6-di-tert-butyl-4-nitrophenol, as a yellow crystalline solid.
Logical Workflow for Synthesis:
Caption: A flowchart illustrating the key steps in the synthesis of 2,6-Di-tert-butyl-4-nitrophenol.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
2,6-Di-tert-butyl-4-nitrophenol is a known uncoupler of oxidative phosphorylation in mitochondria.[4] This biological activity is central to its toxicological profile and potential therapeutic applications. The mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP.
The lipophilic nature of DBNP allows it to readily diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, the phenolic hydroxyl group can become protonated. The protonated, neutral form of DBNP then diffuses across the membrane into the mitochondrial matrix, where the proton concentration is lower. In the matrix, it releases the proton, and the resulting anionic form diffuses back to the intermembrane space to repeat the cycle. This process effectively shuttles protons across the membrane, bypassing the ATP synthase complex and uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead dissipated as heat.
Caption: The protonophore action of DBNP dissipates the proton gradient across the inner mitochondrial membrane.
